N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide
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Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBIBB is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Synthesis and Antimicrobial Screening
A study by Desai, Rajpara, and Joshi (2013) explored the synthesis of a series of compounds related to N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-nitrobenzamide, demonstrating significant in vitro antibacterial and antifungal activities. This research highlights the compound's potential as a base for developing new antimicrobial agents, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Structural Studies and Physicochemical Properties
Another study focused on the structural analysis and physicochemical properties of co-crystals involving nitrofurantoin, a compound structurally related to this compound. The study aimed to enhance the photostability and clinically relevant properties of nitrofurantoin through co-crystallization, suggesting the potential of this compound in similar applications (Vangala, Chow, & Tan, 2012).
Bioactivation and DNA Interstrand Crosslinking
Research by Knox, Friedlos, Marchbank, and Roberts (1991) discussed the bioactivation of CB 1954, a compound related to this compound, and its ability to form DNA-DNA interstrand crosslinks. This property underlines the compound's potential use in targeted cancer therapy, providing insights into the mechanisms that could be exploited for therapeutic interventions (Knox, Friedlos, Marchbank, & Roberts, 1991).
Synthesis and Evaluation as Anticonvulsants
Bourhim, Kanyonyo, Lambert, Poupaert, Stables, and Vamecq (1997) explored the development of retrobenzamides, including structures akin to this compound, assessing their potential as anticonvulsants. This study underscores the compound's relevance in designing new drugs for neurological disorders (Bourhim et al., 1997).
Antimicrobial Activity of Novel Derivatives
Research by Yadlapalli, Chourasia, Jogi, Podile, and Perali (2013) on synthesizing novel phenylbenzamide derivatives, including those related to this compound, revealed significant antimicrobial activity. This highlights the compound's potential as a scaffold for creating effective antibacterial and antifungal agents (Yadlapalli et al., 2013).
properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16(14-4-1-2-5-15(14)19(21)22)17-12-6-8-13(9-7-12)18-10-3-11-25(18,23)24/h1-2,4-9H,3,10-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKSFVQKUUWIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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